molecular formula C14H21N3O B7638302 3-cyclopropyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one

3-cyclopropyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one

Cat. No. B7638302
M. Wt: 247.34 g/mol
InChI Key: XHAKHNRBVNANBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CPI-444 and is a selective antagonist of the adenosine A2A receptor. CPI-444 has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and autoimmune diseases.

Scientific Research Applications

CPI-444 has shown promise in several areas of scientific research. One of the most promising applications is in cancer immunotherapy. The adenosine A2A receptor is known to play a role in suppressing the immune system, which can promote tumor growth. CPI-444 has been shown to block the adenosine A2A receptor, leading to increased immune system activity and improved tumor control.
In addition to cancer immunotherapy, CPI-444 has also been studied for its potential use in treating autoimmune diseases and inflammation. The adenosine A2A receptor is involved in regulating inflammation, and blocking this receptor with CPI-444 has been shown to reduce inflammation in animal models of disease.

Mechanism of Action

CPI-444 is a selective antagonist of the adenosine A2A receptor. This receptor is found on the surface of immune cells and plays a role in regulating immune system activity. By blocking the adenosine A2A receptor, CPI-444 increases immune system activity, leading to improved tumor control and reduced inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPI-444 are primarily related to its role in blocking the adenosine A2A receptor. By doing so, CPI-444 increases the activity of immune cells, leading to improved tumor control and reduced inflammation. CPI-444 has also been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies.

Advantages and Limitations for Lab Experiments

CPI-444 has several advantages for use in lab experiments. It is a highly selective antagonist of the adenosine A2A receptor, making it suitable for studying the role of this receptor in various biological processes. CPI-444 is also available in high purity, making it suitable for use in a wide range of experiments.
However, there are also some limitations to the use of CPI-444 in lab experiments. One of the main limitations is that it is a relatively new compound, and its effects in various biological systems are still being studied. Additionally, the optimal dosage and administration of CPI-444 for different applications are still being determined.

Future Directions

There are several future directions for research on CPI-444. One area of interest is the development of combination therapies that include CPI-444 with other immunotherapies or chemotherapy drugs. Another area of interest is the study of CPI-444 in different types of cancer and autoimmune diseases. Finally, further research is needed to determine the optimal dosage and administration of CPI-444 for different applications.
Conclusion
In conclusion, CPI-444 is a selective antagonist of the adenosine A2A receptor that has shown promise in cancer immunotherapy, inflammation, and autoimmune diseases. Its mechanism of action involves blocking the adenosine A2A receptor, leading to increased immune system activity. CPI-444 has several advantages for use in lab experiments, including high purity and selectivity, but also has some limitations related to its newness and optimal dosage. Future research on CPI-444 will focus on combination therapies, different types of diseases, and optimal dosage and administration.

Synthesis Methods

The synthesis of CPI-444 involves several steps, starting with the reaction of cyclopropylamine with 4-(1H-imidazol-5-yl)piperidine. The resulting intermediate is then reacted with 3-chloropropan-1-one to form the final product, CPI-444. The synthesis of CPI-444 has been optimized to ensure high yields and purity, making it suitable for scientific research.

properties

IUPAC Name

3-cyclopropyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c18-14(4-3-11-1-2-11)17-7-5-12(6-8-17)13-9-15-10-16-13/h9-12H,1-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAKHNRBVNANBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCC(=O)N2CCC(CC2)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one

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